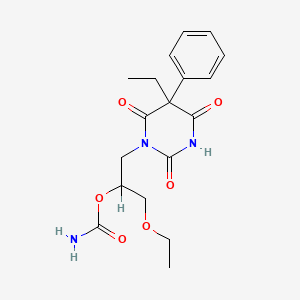
p-Methyl Atomoxetine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Methyl Atomoxetine Hydrochloride: is a selective norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of attention-deficit hyperactivity disorder (ADHD). It is a derivative of atomoxetine, with the addition of a methyl group at the para position of the phenyl ring. This modification enhances its pharmacological properties, making it a potent and selective inhibitor of the presynaptic norepinephrine transporter .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Methyl Atomoxetine Hydrochloride involves several steps. One common method includes the reaction of N-methyl-3-hydroxy-3-phenylpropylamine with dimethylsulfoxide (DMSO) in the presence of an alkali metal . The resulting intermediate is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves the addition of hydrochloric acid to a mixture of ®-(-)-tomoxetine (S)-(+)-mandelate with an organic solvent, with or without a base and water . This method improves reaction yields and facilitates commercial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: p-Methyl Atomoxetine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include hydroxylated, demethylated, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, p-Methyl Atomoxetine Hydrochloride is used as a reference compound in the study of selective norepinephrine reuptake inhibitors. It serves as a model compound for the development of new SNRIs .
Biology: In biological research, this compound is used to study the role of norepinephrine in various physiological processes. It helps in understanding the mechanisms of neurotransmitter regulation and its impact on behavior and cognition .
Medicine: Medically, this compound is used in the treatment of ADHD. It has been shown to improve attention, reduce hyperactivity, and control impulsive behavior in patients .
Industry: In the pharmaceutical industry, this compound is used in the formulation of medications for ADHD. It is also used in the development of new therapeutic agents targeting the norepinephrine transporter .
Mecanismo De Acción
p-Methyl Atomoxetine Hydrochloride exerts its effects by selectively inhibiting the presynaptic norepinephrine transporter. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and improving attention and focus . The compound also has a minor effect on dopamine levels in the prefrontal cortex, contributing to its therapeutic effects without significant abuse potential .
Comparación Con Compuestos Similares
Atomoxetine: The parent compound, used in the treatment of ADHD.
Methylphenidate: Another ADHD medication, but with a different mechanism of action as a dopamine reuptake inhibitor.
Desipramine: A tricyclic antidepressant with norepinephrine reuptake inhibition properties.
Uniqueness: p-Methyl Atomoxetine Hydrochloride is unique due to its selective inhibition of the norepinephrine transporter and its enhanced pharmacological properties compared to atomoxetine. Its modification with a methyl group at the para position of the phenyl ring provides improved efficacy and reduced side effects .
Propiedades
Fórmula molecular |
C17H22ClNO |
|---|---|
Peso molecular |
291.8 g/mol |
Nombre IUPAC |
N-methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-10-16(11-9-14)19-17(12-13-18-2)15-6-4-3-5-7-15;/h3-11,17-18H,12-13H2,1-2H3;1H |
Clave InChI |
JVGQLTAODNXGTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC(CCNC)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


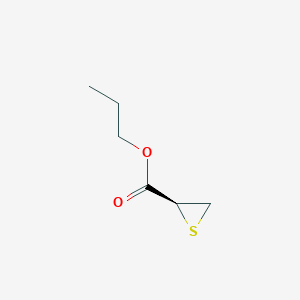
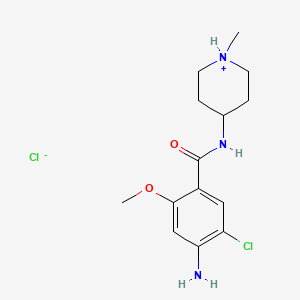
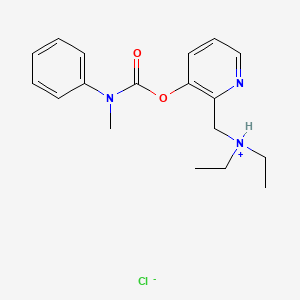
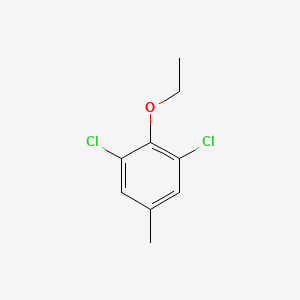
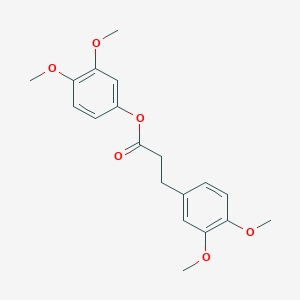
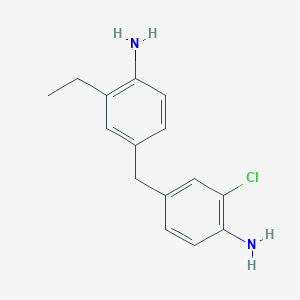

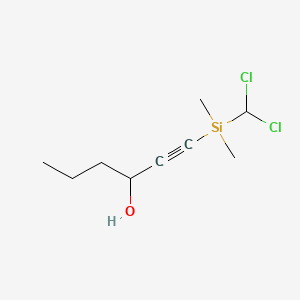
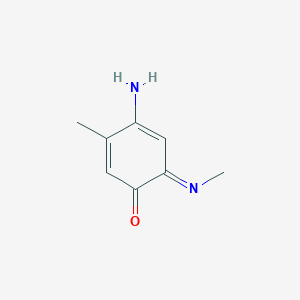

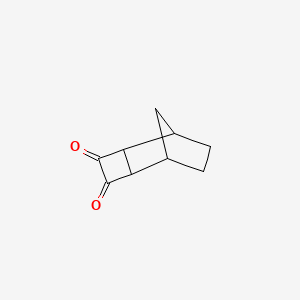
![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)

